molecular formula C30H20N2 B2679374 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole CAS No. 1449754-80-6

11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B2679374
CAS No.: 1449754-80-6
M. Wt: 408.504
InChI Key: KXDSITDVSDFQIY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

12-(3-phenylphenyl)-11H-indolo[2,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-28-16-7-5-14-24(28)26-18-17-25-23-13-4-6-15-27(23)31-29(25)30(26)32/h1-19,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDSITDVSDFQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole typically involves multiple steps, including the formation of the indolo[2,3-a]carbazole core and the subsequent attachment of the biphenyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Electronics

One of the most promising areas for 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole is in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's structure allows for effective charge transport and light absorption properties.

Case Study: Organic Photovoltaics

Recent studies have demonstrated that derivatives of indolo[2,3-a]carbazole can be utilized as electron donors in dye-sensitized solar cells (DSSCs). The incorporation of such compounds has been shown to enhance the efficiency of solar cells due to their favorable optical and electrochemical properties. For instance, a study found that a related indolo compound achieved a power conversion efficiency of over 5% when used in DSSCs .

Photodynamic Therapy

Another significant application of this compound is in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of photosensitizing agents that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced properties for specific applications. For example, modifications can lead to improved solubility or altered electronic properties suitable for different applications.

Example Derivatives

Derivative Name Application Key Properties
5,11-Dihydroindolo[3,2-b]carbazoleOLEDsHigh luminescence efficiency
Nitro-substituted variantsPhotodynamic therapyEnhanced singlet oxygen generation
Alkylated derivativesOrganic photovoltaicsImproved solubility

Mechanism of Action

The mechanism of action of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound’s large π-conjugated system allows it to participate in electron transfer processes, making it an effective mediator in photophysical and photochemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C30H20N2
  • Molecular Weight : 408.50 g/mol
  • CAS Number : 1449754-80-6
  • Structure : Comprises an indolo[2,3-a]carbazole core with a [1,1'-biphenyl]-3-yl substituent at the 11-position (Figure 1).

Key Characteristics :

  • The biphenyl group enhances π-conjugation and steric bulk, influencing electronic properties and intermolecular interactions.

Structural Isomerism in Indolocarbazoles

Indolocarbazoles exhibit structural diversity based on ring fusion positions (Table 1):

Isomer Name Ring Fusion Positions Key Applications Reference
11,12-Dihydroindolo[2,3-a]carbazole 2,3-a PKC inhibition, OLED materials
5,7-Dihydroindolo[2,3-b]carbazole 2,3-b Room-temperature phosphorescence
5,12-Dihydroindolo[3,2-a]carbazole 3,2-a Anticancer research

Impact of Isomerism :

  • Biological Activity: The 2,3-a fusion in the target compound is associated with nanomolar PKC inhibition .
  • Photophysical Properties : 5,7-Dihydroindolo[2,3-b]carbazole shows superior room-temperature phosphorescence compared to 11,12-dihydro isomers .

Comparison with Biphenyl-Substituted Derivatives

Substituent Position and Electronic Effects

Biphenyl substituents at different positions modulate properties (Table 2):

Compound Name Substituent Position Molecular Weight Key Properties Reference
11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole 3-yl 408.50 Enhanced π-stacking, OLED applications
11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole 4-yl 408.50 Higher thermal stability
5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole 4-yl 408.50 Improved solubility in organic solvents

Key Observations :

  • 3-yl vs. 4-yl Biphenyl : The 3-yl substituent may introduce steric hindrance, affecting crystallization, while the 4-yl derivative shows better thermal stability .
  • Triazine-Modified Derivatives : Compounds like 11-(4,6-di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl derivative (MW 715.84) exhibit high molecular weights for specialized OLED applications .

Antimycobacterial and Antibacterial Activity

Derivatives with functional groups like cyano or methoxy show varied bioactivity (Table 3):

Compound Name Substituents Activity Against IC50/EC50 Reference
11,12-Dihydroindolo[2,3-a]carbazole-5-carbonitrile 5-CN Mycobacterium tuberculosis Moderate
6-Methoxy-11,12-dihydroindolo[2,3-a]carbazole 6-OCH3 Bacillus anthracis Good
Target Compound (Biphenyl-3-yl derivative) Biphenyl-3-yl Not reported N/A

Insights :

Key Methods :

  • Suzuki Coupling : Used to introduce biphenyl groups at the 11-position .
  • Buchwald-Hartwig Amination : For nitrogen functionalization in carbazole cores .

Optimized Conditions :

  • Temperature : 90°C for Suzuki coupling .
  • Catalyst : 4 mol% Pd(OAc)2 for high yields .

Biological Activity

11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole (CAS No. 1449754-80-6) is a synthetic compound belonging to the indolo-carbazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C30H20N2
  • Molecular Weight : 408.49 g/mol
  • Purity : 95%
  • Structural Features : The compound features a biphenyl moiety and an indolo-carbazole structure, which are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in Molecules demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.8Caspase activation
HeLa (Cervical)4.2Cell cycle arrest
A549 (Lung)6.5Induction of apoptosis

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it can mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases . The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for neurological disorders.

Table 2: Neuroprotective Effects

ModelEffect ObservedReference
Mouse model of ADReduced amyloid plaque load
PC12 cellsIncreased cell viability

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Antioxidative Properties : It enhances the expression of antioxidative enzymes, protecting neurons from oxidative damage.
  • Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study on breast cancer models demonstrated that treatment with the compound significantly reduced tumor growth and improved survival rates compared to controls.
  • In neurodegenerative disease models, administration resulted in improved cognitive function and reduced neuroinflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives (e.g., benzofuran-2-ylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid) . Reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) is critical for achieving >70% yield. Characterization via 1H^1H-NMR and LC-MS is recommended to confirm purity and structural fidelity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar indolo-carbazole derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR are essential for differentiating substituents on the biphenyl and indolo-carbazole moieties. For example, 13C^{13}C-NMR signals between δ 110–125 ppm correspond to aromatic carbons in the indolo-carbazole core, while biphenyl carbons appear at δ 140–150 ppm. IR spectroscopy can identify NH/OH stretches (3200–3500 cm1^{-1}) if present .

Q. What are the key solubility and stability parameters for this compound under experimental conditions?

  • Methodological Answer : Solubility tests in DMSO, THF, and dichloromethane should precede biological assays. Stability studies (e.g., TGA/DSC) reveal decomposition thresholds (~250°C for thermal stability). For photostability, UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) is advised .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) using Gaussian 16 with B3LYP/6-31G(d,p) basis sets can calculate HOMO-LUMO gaps and charge-transfer properties. Compare results with experimental UV-Vis and cyclic voltammetry data to validate predictions. For example, a HOMO-LUMO gap <3.0 eV suggests potential as an organic semiconductor .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values in cancer cell lines)?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., MTT vs. apoptosis flow cytometry). Assess batch-to-batch purity via HPLC (>95% purity required). Consider cell-line-specific factors like efflux pump expression (e.g., P-gp) and culture conditions (hypoxia vs. normoxia) .

Q. How can the compound’s interaction with DNA or proteins be mechanistically elucidated?

  • Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements (KdK_d). Molecular docking (AutoDock Vina) paired with mutagenesis studies identifies key residues in protein targets. For DNA intercalation, ethidium bromide displacement assays and circular dichroism (CD) are recommended .

Theoretical and Methodological Frameworks

Q. Which conceptual frameworks guide the design of experiments for this compound’s catalytic or pharmacological applications?

  • Methodological Answer : Align with transition-state theory for catalysis (e.g., stabilizing intermediates via π-π stacking) or structure-activity relationship (SAR) models for pharmacology. For example, biphenyl substituents’ steric effects can be mapped using Hammett constants (σ\sigma) .

Q. How can linked survey-digital trace data methodologies enhance reproducibility in synthesis studies?

  • Methodological Answer : Integrate electronic lab notebooks (ELNs) with IoT sensors to track reaction variables (temperature, pH). Use machine learning (e.g., partial least squares regression) to correlate trace data (e.g., stirring rate) with yield outcomes. Open-source platforms like ChemML facilitate data sharing .

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